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Compound of Interest

Compound Name: 2-Bromo-1-indanone

Cat. No.: B167726 Get Quote

For researchers, scientists, and professionals in drug development, 2-Bromo-1-indanone
stands as a versatile synthetic intermediate. Its reactivity is governed by the interplay between

the α-bromo ketone functionality and the indanone scaffold, allowing for a diverse range of

chemical transformations. This guide provides a detailed mechanistic comparison of three key

reactions involving 2-Bromo-1-indanone: the Favorskii rearrangement, the Sonogashira

coupling, and nucleophilic substitution with secondary amines. By examining the distinct

pathways and outcomes of these reactions, we aim to provide a comprehensive resource for

the strategic application of this valuable building block in complex molecule synthesis.

At a Glance: Mechanistic and Product Overview

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b167726?utm_src=pdf-interest
https://www.benchchem.com/product/b167726?utm_src=pdf-body
https://www.benchchem.com/product/b167726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Type Key Reagents
Core Mechanistic
Feature

Typical Product

Favorskii

Rearrangement

Base (e.g., Sodium

Methoxide)

Formation and

cleavage of a

cyclopropanone

intermediate

Ring-contracted ester

(e.g., Methyl 1-

indanecarboxylate)

Sonogashira Coupling

Terminal alkyne,

Palladium catalyst,

Copper(I) co-catalyst,

Base

Palladium-catalyzed

cross-coupling via

oxidative addition and

reductive elimination

2-Alkynyl-1-indanone

Nucleophilic

Substitution

Secondary Amine

(e.g., Piperidine)

Direct displacement of

the bromide by the

amine nucleophile

2-Amino-1-indanone

derivative

In-Depth Mechanistic Comparison
The reactivity of 2-Bromo-1-indanone can be channeled down fundamentally different

pathways depending on the chosen reaction conditions. The following sections dissect the

mechanisms of the Favorskii rearrangement, Sonogashira coupling, and nucleophilic

substitution, highlighting their unique features.

Favorskii Rearrangement: A Symphony of Ring
Contraction
The Favorskii rearrangement of 2-Bromo-1-indanone is a classic example of a base-induced

skeletal rearrangement of an α-halo ketone.[1] This reaction proceeds through a fascinating

mechanism involving the formation of a strained cyclopropanone intermediate, ultimately

leading to a ring-contracted product.[2]

Mechanism:

Enolate Formation: A base, such as sodium methoxide, abstracts an acidic α-proton from the

carbon adjacent to the carbonyl group (C3), forming an enolate.
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Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, where

the enolate attacks the carbon bearing the bromine atom (C2), displacing the bromide and

forming a bicyclo[4.1.0]heptan-2-one (a cyclopropanone intermediate).

Nucleophilic Attack: The nucleophile (methoxide) attacks the carbonyl carbon of the highly

strained cyclopropanone intermediate.

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of

the C1-C2 bond to form a more stable carbanion.

Protonation: The carbanion is protonated by the solvent (methanol) to yield the final ring-

contracted product, methyl 1-indanecarboxylate.

Favorskii Rearrangement

2-Bromo-1-indanone Enolate Intermediate

+ MeO⁻

- H⁺ Cyclopropanone Intermediate- Br⁻ Tetrahedral Intermediate+ MeO⁻ Carbanion IntermediateRing Opening Methyl 1-indanecarboxylate+ H⁺

Sonogashira Coupling

2-Bromo-1-indanone + Phenylacetylene

Pd(II) Complex

Pd(0), Oxidative Addition

Copper(I) AcetylideCuI, Base

Transmetalation Diorganopalladium(II) Complex 2-(Phenylethynyl)-1-indanone

Reductive Elimination
(Pd(0) regenerated)

Nucleophilic Substitution

2-Bromo-1-indanone + Piperidine SN2 Transition StateNucleophilic Attack Ammonium Intermediate- Br⁻ 2-(Piperidin-1-yl)-1-indanone- H⁺
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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